
2-Fluoro-6-(3-methoxyphenyl)pyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(3-methoxyphenyl)pyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and sulfonyl fluoride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(3-methoxyphenyl)pyridine-3-sulfonyl fluoride typically involves multi-step reactions. One common method includes the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) . Another approach involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-(3-methoxyphenyl)pyridine-3-sulfonyl fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like Bu4N+F− in DMF at room temperature can be used for substitution reactions.
Oxidation/Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Coupling: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Fluoro-6-(3-methoxyphenyl)pyridine-3-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic rings.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials with specific electronic or optical characteristics.
Agrochemicals: Fluorinated pyridines are often used in the development of new agrochemicals due to their enhanced biological activity and stability.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(3-methoxyphenyl)pyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites in biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Fluoro-6-(3-methoxyphenyl)pyridine-3-sulfonyl fluoride is unique due to the combination of fluorine and sulfonyl fluoride groups. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. For example, the presence of the sulfonyl fluoride group can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles compared to other fluorinated pyridines.
Propriétés
Formule moléculaire |
C12H9F2NO3S |
|---|---|
Poids moléculaire |
285.27 g/mol |
Nom IUPAC |
2-fluoro-6-(3-methoxyphenyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C12H9F2NO3S/c1-18-9-4-2-3-8(7-9)10-5-6-11(12(13)15-10)19(14,16)17/h2-7H,1H3 |
Clé InChI |
LLATWRCQSIABEV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-amino-4-oxo-1H,4H-thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13237903.png)
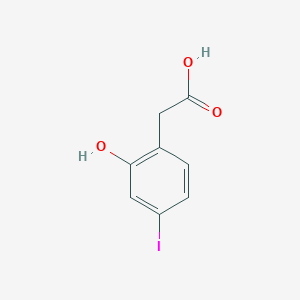
![Diethyl({3-[(thian-4-yl)amino]propyl})amine](/img/structure/B13237920.png)
![[(3-Methoxycyclobutyl)methyl]dimethylamine](/img/structure/B13237926.png)
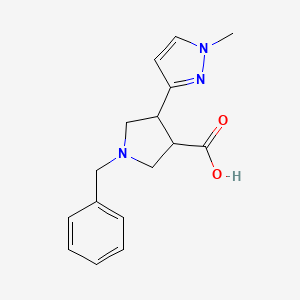
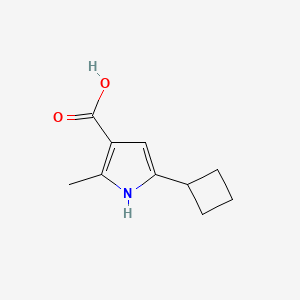
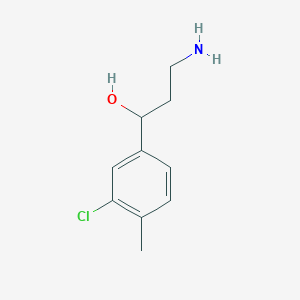

![4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B13237948.png)
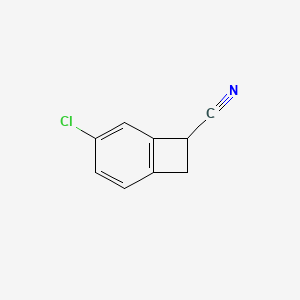
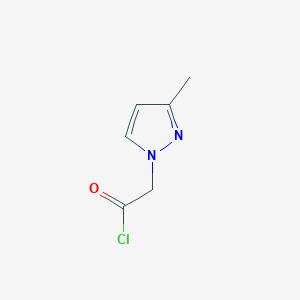

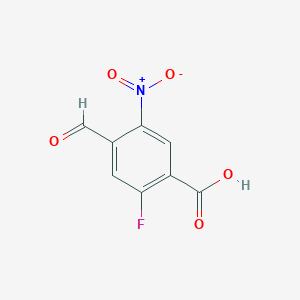
![4-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13237982.png)
